molecular formula C21H11Cl2F7N2O B11531405 (1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11531405
M. Wt: 511.2 g/mol
InChI Key: AYJLESOLIIGPSC-OWNKRRAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

The synthesis of (1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves multiple steps, starting with the preparation of the individual aromatic components. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired bonds. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, the compound can form different oxidation products.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other halogenated aromatic hydrazines, such as:

  • (1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
  • Ethyl acetoacetate
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate These compounds share similar structural features but differ in their specific functional groups and halogenation patterns, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H11Cl2F7N2O

Molecular Weight

511.2 g/mol

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C21H11Cl2F7N2O/c22-12-4-3-11(14(23)7-12)9-33-13-5-1-10(2-6-13)8-31-32-20-18(26)16(24)15(21(28,29)30)17(25)19(20)27/h1-8,32H,9H2/b31-8+

InChI Key

AYJLESOLIIGPSC-OWNKRRAQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.